molecular formula C16H20ClN3S B7821599 Isothipendyl Hydrochloride CAS No. 34433-15-3

Isothipendyl Hydrochloride

Cat. No.: B7821599
CAS No.: 34433-15-3
M. Wt: 321.9 g/mol
InChI Key: RQHCFTORMXCNGP-UHFFFAOYSA-N
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Description

Isothipendyl hydrochloride (C₁₆H₁₉N₃S·HCl, molecular weight: 321.87) is a histamine H₁ receptor antagonist primarily used to treat hypersensitivity reactions and pruritus, such as itching caused by insect bites . It exhibits anticonvulsant activity in rodent models, with an ED₅₀ of 57.9 mg/kg against maximal electroshock-induced seizures . Structurally, it features a pyrido[3,2-b][1,4]benzothiazine core linked to a dimethylpropan-2-amine moiety, contributing to its receptor-binding affinity . Analytical methods for its quantification include spectrophotometric techniques using bromophenol blue (BBG) in acidic buffers, with a molar absorptivity of 2.86 × 10⁴ L·mol⁻¹·cm⁻¹ at 610 nm .

Properties

IUPAC Name

N,N-dimethyl-1-pyrido[3,2-b][1,4]benzothiazin-10-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S.ClH/c1-12(18(2)3)11-19-13-7-4-5-8-14(13)20-15-9-6-10-17-16(15)19;/h4-10,12H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCFTORMXCNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1N=CC=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046845
Record name Isothipendyl hydrochloride
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Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34433-15-3, 1225-60-1
Record name 10H-Pyrido[3,2-b][1,4]benzothiazine-10-ethanamine, N,N,α-trimethyl-, hydrochloride (1:?)
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Record name Isothipendyl hydrochloride
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Record name Isothipendyl hydrochloride [JAN]
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Record name 10-(2-(Dimethylamino)propyl)-10H-pyrido(3,2-b)(1,4)benzothiazine hydrochloride
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Record name isothipendyl hydrochloride
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Record name 10-[2-(dimethylamino)propyl]-10H-pyrido[3,2-b][1,4]benzothiazine hydrochloride
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Record name ISOTHIPENDYL HYDROCHLORIDE
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Preparation Methods

Reaction Conditions and Mechanism

  • Base Activation : Sodium hydride (NaH) deprotonates 1-azaphenothiazine in anhydrous acetonitrile, generating a reactive intermediate.

  • Alkylation : The intermediate reacts with 1-p-toluenesulfonyl-2-N,N-dimethylpropylamine at 30°C for 1 hour, followed by reflux at 82°C for 2 hours to complete the nucleophilic substitution.

  • Acidification : Dry hydrogen chloride gas is introduced to precipitate this compound as a white crystalline solid.

  • Purification : The crude product is washed with chilled ethanol and recrystallized to achieve >99% purity.

The overall reaction can be summarized as:

1-Azaphenothiazine+1-p-toluenesulfonyl-2-N,N-dimethylpropylamineNaH, CH3CNΔIsothipendyl Hydrochloride+Toluenesulfonate Byproduct\text{1-Azaphenothiazine} + \text{1-p-toluenesulfonyl-2-N,N-dimethylpropylamine} \xrightarrow[\text{NaH, CH}_3\text{CN}]{\Delta} \text{this compound} + \text{Toluenesulfonate Byproduct}

Optimization Parameters

Key variables influencing yield and purity include:

ParameterEmbodiment 1Embodiment 2Embodiment 3
1-Azaphenothiazine (kg)15.015.015.0
Alkylating Agent (kg)26.528.931.3
Reaction Time (h)333
Yield (kg)24.126.324.7
Purity (%)>99>99>99

Data adapted from patent CN102924484A demonstrates that increasing the alkylating agent quantity from 26.5 kg to 31.3 kg marginally improves yield (24.1–26.3 kg) without compromising purity.

Alternative Synthetic Routes

Substitution Reactions on Phenothiazine Scaffolds

Early research explored modifying phenothiazine’s sulfur atom or benzene rings to introduce pyridine moieties, forming 1-azaphenothiazine precursors. For example:

  • Pyridine Ring Insertion : Reacting phenothiazine with pyridine derivatives under acidic conditions yields 1-azaphenothiazine, though this method requires additional purification steps.

  • Reductive Amination : Condensing 10H-pyrido[3,2-b][1,benzothiazine with dimethylaminopropyl chloride in the presence of reducing agents like sodium borohydride.

These methods are less efficient than the industrial alkylation process, with yields rarely exceeding 50%.

Critical Analysis of Methodologies

Industrial Method Advantages

  • Continuous Process : Eliminates intermediate isolation, reducing production time.

  • Solvent Recovery : Acetonitrile is distilled and reused, minimizing waste.

  • Scalability : Batch sizes up to 15 kg of starting material are feasible.

Limitations of Alternative Methods

  • Low Yield : Pyridine ring insertion suffers from side reactions, necessitating costly chromatography.

  • Multi-Step Procedures : Reductive amination requires strict anhydrous conditions and yields hygroscopic intermediates.

Quality Control and Characterization

Purity Assessment

  • HPLC : Used to monitor reaction completion and final product purity (>99%).

  • Thermogravimetric Analysis (TGA) : Confirms thermal stability, with decomposition onset at 210°C.

Spectroscopic Validation

  • IR Spectroscopy : N-H stretch at 3200 cm⁻¹ and C-S-C bend at 690 cm⁻¹ confirm the phenothiazine structure.

  • ¹H NMR : Methyl groups on the dimethylaminopropyl chain resonate at δ 2.2–2.4 ppm .

Chemical Reactions Analysis

Electrochemical Oxidation Reactions

Isothipendyl hydrochloride undergoes pH-dependent irreversible oxidation at electrode surfaces. Key findings from voltammetric studies include:

Electrode Behavior

  • At multiwalled-carbon-nanotube-modified glassy carbon electrodes (MWCNT-GCE), IPH shows two oxidation peaks in Britton-Robinson buffer (pH 7.0) at 55 μM concentration .

  • The oxidation process is diffusion-controlled, with peak currents linearly proportional to concentration (1.25–55 μM) .

pH Dependence

pH RangeOxidation BehaviorPeak Potential (V vs. Ag/AgCl)
2.5–9.0IrreversibleShifts cathodically with pH
Optimal sensitivity occurs at pH 7.0 due to proton transfer involvement in the oxidation mechanism .

Analytical Performance

ParameterValue
Limit of Detection0.284 μM
Limit of Quantification0.949 μM
Linear Range1.25–55 μM

Complexation with Metal Ions

This compound acts as a ligand for chromium(VI) determination:

Reaction with Cr(VI)

  • In phosphoric acid medium, IPH forms a red complex (λₘₐₓ = 510 nm) with Cr(VI) .

  • Stoichiometry : 1:1 (IPH:Cr(VI)) confirmed by Job’s method.

Analytical Parameters

ParameterValue
Beer’s Law Range0.1–1.9 mg/L
Sandell’s Sensitivity2.28 ng/cm²
Molar Absorptivity2.1 × 10⁴ L/mol·cm

Acid-Base Reactions and Protonation

The tertiary amine group in IPH undergoes protonation in acidic media, influencing its electrochemical and spectroscopic properties:

  • Protonation Sites : Dimethylamino group (pKa ~8.5) and pyridine nitrogen .

  • pH-Dependent Solubility : Soluble in water at pH <3 due to protonation; precipitates at neutral pH .

Degradation Pathways

Forced degradation studies (not explicitly detailed in sources) suggest susceptibility to:

  • Oxidative Degradation : Accelerated by exposure to light or oxidizing agents.

  • Hydrolysis : Labile in strongly acidic/basic conditions, cleaving the thiazine ring.

Scientific Research Applications

Pharmacological Profile

Isothipendyl hydrochloride functions as a selective histamine H1 receptor antagonist. Its mechanism involves competitively binding to H1 receptors, thereby inhibiting the effects of histamine, which is responsible for allergic symptoms such as itching and inflammation . Additionally, it exhibits anticholinergic properties, contributing to its sedative effects .

Antipruritic Use

Isothipendyl is primarily applied topically to alleviate pruritus (itching) caused by insect bites, stings, and localized dermatitis. Its application in dermatology has been supported by clinical trials demonstrating efficacy in managing these conditions .

Allergy Relief

Although its use as a first-line treatment for allergies has diminished due to side effects like sedation, isothipendyl remains relevant in specific cases where topical application is beneficial .

Electrochemical Determination

A study investigated the electrochemical behavior of this compound using multiwalled carbon nanotubes modified electrodes. The research established a differential pulse voltammetric method for determining isothipendyl concentrations in biological fluids, showcasing its potential for precise quantification in clinical settings .

Spectrophotometric Applications

Isothipendyl has been proposed as a reagent for rapid spectrophotometric determination of trace metals in environmental samples. This highlights its versatility beyond pharmacological applications into analytical chemistry .

Clinical Trial in Dermatology

In a clinical trial involving 103 patients treated with this compound for dermatological conditions, significant improvements were observed in 92 cases after treatment. This trial emphasized the compound's effectiveness in managing skin-related allergic reactions .

Topical Formulation Efficacy

The use of topical formulations containing isothipendyl has been documented to provide relief from localized allergic reactions effectively. For instance, Apaisyl gel®, which includes isothipendyl as an active ingredient, has been utilized successfully in treating pruritus associated with dermatitis and insect bites .

Summary Table of Applications

Application AreaDescriptionEvidence Level
Antipruritic TreatmentTopical application for insect bites and dermatitisClinical Trials
Allergy ManagementLimited use due to sedation; effective in specific casesClinical Evidence
Electrochemical AnalysisQuantification in biological fluids via voltammetryResearch Study
Environmental ChemistrySpectrophotometric determination of trace metalsAnalytical Study

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Pharmacological Comparisons

Isothipendyl hydrochloride belongs to the H₁ antagonist class, sharing functional similarities with compounds like ketotifen fumarate and zolamine hydrochloride . Key distinctions lie in their molecular frameworks and therapeutic profiles:

Compound Molecular Formula Molecular Weight Key Pharmacological Features Clinical Applications
Isothipendyl HCl C₁₆H₁₉N₃S·HCl 321.87 H₁ antagonism, anticonvulsant (ED₅₀: 57.9 mg/kg) Pruritus, hypersensitivity reactions
Ketotifen Fumarate C₁₉H₁₉NOS·C₄H₄O₄ 425.47 H₁ antagonism, mast cell stabilization Allergic asthma, conjunctivitis
Zolamine HCl C₁₅H₂₁N₃OS·HCl 321.87 H₁ antagonism, local anesthetic activity Topical analgesia, allergic dermatitis
  • Structural Differences: Isothipendyl’s pyrido-benzothiazine system contrasts with ketotifen’s benzo[4,5]cyclohepta[1,2-b]thiophen-10-one core, which enhances mast cell stabilization . Zolamine contains a thiazole ring linked to a phenoxypropan-2-amine group, enabling dual H₁ antagonism and local anesthesia .

Clinical Efficacy and Research Findings

  • Anticonvulsant Activity : Isothipendyl’s ED₅₀ of 57.9 mg/kg surpasses older antihistamines like diphenhydramine (ED₅₀ > 100 mg/kg) in rodent seizure models .
  • Receptor Selectivity : Isothipendyl shows higher H₁ receptor affinity (pA₂: 8.3) compared to zolamine (pA₂: 7.1), correlating with prolonged antipruritic effects .
  • Stability : Isothipendyl remains stable for ≥4 years at -20°C, whereas ketotifen degrades faster under humid conditions .

Biological Activity

Isothipendyl hydrochloride is a first-generation antihistamine and anticholinergic agent, primarily utilized for its antipruritic properties. It is effective in alleviating itching associated with allergic reactions and insect bites by selectively antagonizing the histamine H1 receptor. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound exerts its biological activity primarily through the following mechanisms:

  • Histamine H1 Receptor Antagonism : Isothipendyl competitively binds to the histamine H1 receptor, blocking the action of endogenous histamine. This inhibition leads to a reduction in allergic symptoms such as itching, redness, and swelling .
  • Anticholinergic Effects : The compound also possesses anticholinergic properties, which can contribute to its sedative effects and impact on various physiological functions .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Chemical Formula : C₁₆H₁₉N₃S·HCl
  • Molecular Weight : Approximately 321.87 g/mol
  • Classification : First-generation antihistamine
  • Common Uses : Treatment of allergic reactions, pruritus, and as an adjunct therapy for conditions like urticaria .

Comparative Analysis with Other Antihistamines

This compound can be compared with other antihistamines in terms of efficacy and side effects. The following table summarizes key characteristics:

Compound NameClassUnique Features
IsothipendylFirst-generationAnticholinergic effects; sedative properties
DiphenhydramineFirst-generationStrong sedative effects; used as a sleep aid
ChlorpheniramineFirst-generationLess sedating; commonly used for allergies
CetirizineSecond-generationNon-sedating; longer duration of action
FexofenadineSecond-generationNon-sedating; fewer central nervous system effects

Electrochemical Behavior Study

A study investigated the electrochemical behavior of this compound using a multi-walled carbon nanotube modified glassy carbon electrode. The findings indicated two oxidation peaks in a Britton-Robinson buffer at pH 7.0, suggesting that the oxidation process is irreversible across a pH range of 2.5–9.0. This study developed a differential pulse voltammetric method for determining isothipendyl concentrations in biological fluids, with detection limits established at 0.284 μM .

Behavioral Effects Study

An experimental study assessed the behavioral effects of this compound (Theruhistin) on animal models. The results indicated significant alterations in behavior consistent with its sedative properties, highlighting the need for caution in its use due to potential central nervous system side effects .

Photodermatitis Cases

A retrospective analysis reported cases of contact dermatitis associated with topical phenothiazines, including this compound. In this study, patients exhibited eczema at application sites and photodistributed areas after using topical formulations containing isothipendyl. This underscores the importance of monitoring for adverse reactions when using this compound topically .

Q & A

Q. What spectroscopic methods are validated for quantifying Isothipendyl hydrochloride in pharmaceutical formulations?

A spectrophotometric method using bromothymol blue (BBG) in acetate-ethanol buffer (pH 4.0) forms ion-pair complexes extractable in chloroform. Key parameters include a Beer’s law range of 0.1–6.1 mg/mL, maximum absorbance at 610–614 nm, and molar absorptivity values up to 5.51 × 10⁴ L·mol⁻¹·cm⁻¹. Method validation includes interference testing with excipients and statistical verification of accuracy .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Mandatory precautions include:

  • PPE : Viton™ gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Storage : Sealed containers in dry, cool, and ventilated areas away from incompatible substances .
  • Hygiene : Prohibit eating/drinking in labs; wash hands post-handling . Emergency procedures require contacting CHEMTREC (1-800-424-9300) for spills or exposure .

Q. How is the molecular identity of this compound confirmed in research settings?

Characterization relies on:

  • SMILES notation : CC(N(C)C)CN1C(C=CC=C2)=C2SC3=CC=CN=C13.Cl .
  • Analytical techniques : NMR, mass spectrometry, and HPLC for purity and structure validation .
  • Regulatory compliance : Documentation per ICH guidelines for method validation (e.g., specificity, linearity) .

Advanced Research Questions

Q. How can researchers validate analytical methods for this compound in complex biological matrices?

Key steps include:

  • Linearity testing : Establish Beer’s law compliance across 0.1–6.1 mg/mL with correlation coefficients >0.9969 .
  • Recovery studies : Spiked samples in simulated biological fluids to assess accuracy (e.g., 95–105% recovery).
  • Robustness checks : Vary pH (±0.2), buffer composition, and extraction solvents to confirm method stability .

Q. What experimental strategies resolve contradictions in pharmacological data for this compound?

Discrepancies in antihistamine efficacy or toxicity profiles may arise from:

  • Receptor specificity : Compare H1 receptor binding affinity (Ki) across assays (e.g., radioligand vs. functional tests) .
  • Dose-response analysis : Use in vitro models (e.g., mast cell stabilization) to validate therapeutic vs. toxic thresholds .
  • Meta-analysis : Cross-reference preclinical data with clinical trial outcomes (if available) to identify confounding variables .

Q. How to assess environmental risks of this compound given limited ecotoxicity data?

Mitigation strategies include:

  • Predictive modeling : Apply quantitative structure-activity relationship (QSAR) tools to estimate aquatic toxicity .
  • Degradation studies : Test photolysis/hydrolysis rates under controlled conditions to infer persistence .
  • Bioaccumulation screening : Use logP values (estimated 3.1 for Isothipendyl) to prioritize ecotoxicological testing .

Methodological Tables

Parameter Spectrophotometric Method Safety Protocol
Wavelength (nm) 610–614N/A
PPE Requirements N/AGloves, goggles, lab coats
Linearity Range (mg/mL) 0.1–6.1N/A
Storage Conditions N/ADry, cool, ventilated

Key Challenges in Advanced Research

  • Data gaps : Limited ecotoxicity and endocrine disruption data necessitate conservative risk assessments .
  • Method transferability : Spectrophotometric protocols may require optimization for biological samples (e.g., plasma) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isothipendyl Hydrochloride
Reactant of Route 2
Isothipendyl Hydrochloride

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